molecular formula C6H9N3 B13972963 N,4-dimethylpyrimidin-5-amine

N,4-dimethylpyrimidin-5-amine

Cat. No.: B13972963
M. Wt: 123.16 g/mol
InChI Key: ZAJCHSVBILQDQW-UHFFFAOYSA-N
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Description

N,4-dimethylpyrimidin-5-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,4-dimethylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-dimethylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,4-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H9N3/c1-5-6(7-2)3-8-4-9-5/h3-4,7H,1-2H3

InChI Key

ZAJCHSVBILQDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1): Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Elucidation

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional materials.[1][2] N,4-dimethylpyrimidin-5-amine represents a specific substitution pattern on this privileged heterocycle. Based on its IUPAC name, the structure consists of a pyrimidine ring with a methyl group at position 4 and an amino group at position 5, which is itself substituted with a methyl group.

cluster_0 Synthetic Pathway for N,4-dimethylpyrimidin-5-amine Start 5-aminopyrimidine Step1 Methylation (e.g., CH3I) Start->Step1 Intermediate1 5-(methylamino)pyrimidine Step1->Intermediate1 Step2 Formylation (e.g., Vilsmeier-Haack) Intermediate1->Step2 Intermediate2 4-formyl-5-(methylamino)pyrimidine Step2->Intermediate2 Step3 Reduction of formyl group (e.g., Wolff-Kishner) Intermediate2->Step3 Product N,4-dimethylpyrimidin-5-amine Step3->Product

Figure 2: A potential synthetic workflow for N,4-dimethylpyrimidin-5-amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, multi-step synthesis based on established pyrimidine chemistry.

Step 1: Synthesis of a Suitable Precursor

A common strategy involves the construction of the pyrimidine ring from acyclic precursors. For instance, the condensation of a 1,3-dicarbonyl compound with an amidine.

Step 2: Functionalization of the Pyrimidine Ring

Once the core pyrimidine ring is formed, further functionalization is required. This could involve halogenation of a pyrimidinone, followed by nucleophilic substitution.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Chlorination of a Pyrimidinone Precursor: A substituted 4-hydroxypyrimidine can be converted to the more reactive 4-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). [1]This reaction is typically performed in an inert solvent and may be facilitated by a base.

  • Amination: The resulting 4-chloropyrimidine derivative is then reacted with methylamine. The electron-deficient nature of the pyrimidine ring activates the 4-position towards nucleophilic attack by the amine, leading to the displacement of the chloride. [1]This reaction is often carried out in a polar solvent such as ethanol or isopropanol, potentially at elevated temperatures.

Self-Validation and Controls:

  • Reaction Monitoring: The progress of each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product.

  • Purification: The intermediates and the final product should be purified using techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the final compound must be unequivocally confirmed using a suite of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared against the predicted data.

Potential Applications in Research and Drug Development

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents. [2]Substituted pyrimidine amines have demonstrated a broad spectrum of biological activities.

  • Kinase Inhibition: Many kinase inhibitors feature a pyrimidine core that serves as a hinge-binding motif. The specific substitution pattern on N,4-dimethylpyrimidin-5-amine could be explored for its potential to inhibit various kinases involved in cancer and inflammatory diseases. [3]* Neuroprotective Agents: Some novel pyrimidine derivatives have shown promise as neuroprotective agents with antioxidant properties and the ability to inhibit Aβ aggregation, suggesting relevance for research into neurodegenerative diseases like Alzheimer's. [4]* Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs. Novel derivatives are continuously being synthesized and screened for their efficacy against various pathogens. [5][6]* Chemical Probe and Building Block: As a substituted pyrimidine, N,4-dimethylpyrimidin-5-amine can serve as a valuable building block for the synthesis of more complex molecules and as a fragment for screening in drug discovery campaigns. [1]

cluster_0 Potential Research Applications Core N,4-dimethylpyrimidin-5-amine App1 Kinase Inhibitor Scaffolding Core->App1 App2 Neuroprotective Agent Development Core->App2 App3 Antimicrobial/Antiviral Discovery Core->App3 App4 Fragment-Based Drug Design Core->App4 App5 Advanced Material Synthesis Core->App5

Figure 3: Potential applications of N,4-dimethylpyrimidin-5-amine.

Safety and Handling

No specific safety data exists for N,4-dimethylpyrimidin-5-amine. However, based on the hazard classifications of similar aminopyrimidines, the following precautions are strongly advised. [7][8][9] Table 2: Predicted GHS Hazard Classifications

HazardClassificationPrecautionary Statements
Acute Toxicity (Oral) Warning (Harmful if swallowed)P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. [7][9]
Skin Corrosion/Irritation Warning (Causes skin irritation)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. [8][9]
Serious Eye Damage/Irritation Warning (Causes serious eye irritation)P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9]
Specific Target Organ Toxicity (Single Exposure) Warning (May cause respiratory irritation)P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [8][9]

Handling Recommendations:

  • Work in a well-ventilated area, preferably a chemical fume hood. [10]* Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [11]* Avoid inhalation of dust and contact with skin and eyes. [11]* Store in a tightly sealed container in a cool, dry place. [12]

Conclusion

While N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1) is not a well-characterized compound, its structure suggests significant potential as a building block in medicinal chemistry and materials science. By drawing parallels with related pyrimidine derivatives, we can infer its physicochemical properties, devise plausible synthetic strategies, and anticipate its utility in various research applications. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

  • Benchchem. N,N,5,6-Tetramethylpyrimidin-4-amine | C8H13N3.
  • Benchchem. (2,4-Dimethylpyrimidin-5-yl)methanamine | 34684-92-9.
  • PubChem. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196. [Link]

  • Benchchem. 2-Ethyl-N,5-dimethylpyrimidin-4-amine.
  • PubChem. N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965. [Link]

  • PubChem. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779. [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]

  • PubChem. 2,4-Dimethylpyrimidin-5-amine | C6H9N3 | CID 13981970. [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • ResearchGate. NMR spectroscopic data (400 MHz, pyridine-d 5 ) for Compound 1. [Link]

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]

  • MDPI. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. [Link]

  • MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]

Sources

chemical structure of N,4-dimethylpyrimidin-5-amine vs isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Chemical Structure & Synthesis of N,4-Dimethylpyrimidin-5-amine

Executive Summary

N,4-Dimethylpyrimidin-5-amine (CAS: 1420843-69-1) represents a critical heteroaromatic scaffold in medicinal chemistry, particularly within the kinase inhibitor class (e.g., JAK, EGFR inhibitors). Its structure—a pyrimidine ring substituted with a methyl group at position 4 and a secondary methylamine at position 5—offers unique steric and electronic properties compared to its symmetric or tertiary amine isomers. This guide provides a definitive technical analysis of its structure, distinguishing it from common isomers (e.g., N,N-dimethylpyrimidin-5-amine, 4,6-dimethylpyrimidin-5-amine), and details a self-validating synthetic workflow.

Structural Analysis & Isomer Landscape

The target molecule is an unsymmetrical secondary amine . Its physicochemical behavior is governed by the electron-deficient pyrimidine ring and the electron-donating amino group.

Core Structure Definition
  • IUPAC Name: N-methyl-4-methylpyrimidin-5-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 137.18 g/mol

  • SMILES: CNc1cncnc1C

  • Key Feature: The C4-methyl group provides steric bulk adjacent to the C5-amine, influencing the rotameric population of the N-methyl group and restricting conformation in protein binding pockets.

Isomeric Differentiation

Distinguishing N,4-dimethylpyrimidin-5-amine from its isomers is a frequent challenge in synthesis. The isomers fall into two categories: Regioisomers (methyl placement on the ring) and Substituent Isomers (primary vs. secondary vs. tertiary amines).

Table 1: Key Isomers and Structural Characteristics

Isomer TypeCommon NameStructure DescriptionKey Differentiation (NMR)
Target N,4-Dimethylpyrimidin-5-amine Sec-amine at C5; Methyl at C4 Unsymmetric. N-Me doublet; C4-Me singlet.
RegioisomerN,2-Dimethylpyrimidin-5-amineSec-amine at C5; Methyl at C2H4/H6 are equivalent (singlet, 2H) if N-Me rotation is fast.
Regioisomer4,6-Dimethylpyrimidin-5-aminePrimary amine (-NH

) at C5; Methyls at C4, C6
Symmetric. 6H Singlet (2xMe); Broad NH

singlet.
SubstituentN,N-Dimethylpyrimidin-5-amineTert-amine (-NMe

) at C5; No ring methyl
N-Me is 6H Singlet. No NH coupling.
Visualization of Isomer Hierarchy

IsomerMap Root C7H11N3 Pyrimidine Isomers Target TARGET: N,4-Dimethylpyrimidin-5-amine (Unsymmetric Secondary Amine) Root->Target Methylation Pattern A Iso_NN N,N-Dimethylpyrimidin-5-amine (Tertiary Amine) Root->Iso_NN N-dialkylation Iso_46 4,6-Dimethylpyrimidin-5-amine (Primary Amine, Symmetric) Root->Iso_46 Ring-dialkylation Iso_2N N,2-Dimethylpyrimidin-5-amine (Regioisomer) Root->Iso_2N C2-Substitution Target->Iso_NN Distinct by: No NH Coupling Target->Iso_46 Distinct by: Symmetry (H4/H6)

Caption: Hierarchical classification of C


H

N

isomers emphasizing the target molecule's unique unsymmetrical secondary amine nature.

Synthetic Protocols

High-purity synthesis requires avoiding over-methylation (forming the N,N-dimethyl impurity) and ensuring correct regiochemistry. Two routes are presented: the Modern Catalytic Route (preferred for scale and purity) and the Classical Route .

Method A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

This protocol utilizes the commercially available 5-bromo-4-methylpyrimidine. It is superior because it fixes the ring regiochemistry before introducing the amine.

  • Precursor: 5-bromo-4-methylpyrimidine (CAS 1449633-89-5).

  • Reagents: Methylamine (2M in THF), Pd

    
    (dba)
    
    
    
    , Xantphos or BrettPhos, Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar flow, charge a sealed tube with 5-bromo-4-methylpyrimidine (1.0 eq), Pd

    
    (dba)
    
    
    
    (0.02 eq), and Xantphos (0.04 eq).
  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Base: Add Cs

    
    CO
    
    
    
    (2.0 eq).
  • Amine Addition: Add Methylamine (2M in THF, 3.0 eq). Note: Excess methylamine prevents bis-arylation.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool, filter through Celite (eluting with EtOAc). Concentrate filtrate.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5). The secondary amine product is less polar than the primary amine byproduct (if ammonia was present) but more polar than the starting bromide.

Method B: Reductive Amination (Classical)

Used when starting from 4-methylpyrimidin-5-amine.

  • Starting Material: 4-methylpyrimidin-5-amine.[2]

  • Reagents: Paraformaldehyde (1.1 eq), NaOMe (1.5 eq) in MeOH, followed by NaBH

    
    .
    
  • Risk: High risk of N,N-dimethylation.

  • Control: Use of Sodium triacetoxyborohydride (STAB) in DCE with 1.0 eq of formaldehyde is recommended to arrest reaction at the mono-methyl stage.

Synthetic Logic Flow

Synthesis Start 4-Methylpyrimidine Brom 5-Bromo-4-methylpyrimidine Start->Brom NBS, AcOH Buchwald Pd-Catalyzed Amination (MeNH2, Pd-L, Base) Brom->Buchwald Target N,4-Dimethylpyrimidin-5-amine (>98% Regiopurity) Buchwald->Target Alt_Start 4-Methylpyrimidin-5-amine Red_Alg Reductive Alkylation (HCHO, NaBH(OAc)3) Alt_Start->Red_Alg Red_Alg->Target Controlled Eq Impurity Impurity: N,N-Dimethyl... Red_Alg->Impurity Over-alkylation

Caption: Comparison of Synthetic Routes. The Buchwald pathway (blue) offers superior control over alkylation state compared to reductive alkylation (yellow).

Analytical Characterization (Self-Validating)

To confirm the structure, one must rule out the N,N-dimethyl isomer and the 4,6-dimethyl isomer.

NMR Logic Table (DMSO-d )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Logic
H-2 (Ring) 8.60 - 8.70Singlet (s)1HMost deshielded (between 2 nitrogens).
H-6 (Ring) 8.00 - 8.10Singlet (s)1HAdjacent to only one nitrogen. Differentiates from 4,6-dimethyl isomer (which has no H6).
NH (Amine) 5.50 - 6.00Broad q or d1HCrucial: Coupling to N-Me proves secondary amine. Absence = N,N-dimethyl isomer.
N-CH

2.75 - 2.85Doublet (d)3H

Hz. Becomes singlet upon D

O shake.
C4-CH

2.30 - 2.40Singlet (s)3HDistinct from N-Me. Shows NOE to N-Me group.
NOESY/ROESY Correlations
  • Target (N,4-Dimethyl): Strong NOE between N-Me and C4-Me . Weak/Medium NOE between N-Me and H-6 .

  • Isomer (N,2-Dimethyl): N-Me would show NOE to H-4 and H-6 (if unsubstituted). Since C4 is methyl, this distinction relies on the H-6 correlation.

References

  • PubChem Compound Summary. N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1). National Center for Biotechnology Information. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] [Link]

  • Schofield, K. et al.Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines.
  • Reich, H. J. Hans Reich's Collection of NMR Data: Proton NMR Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

Sources

An In-Depth Technical Guide to N,4-dimethylpyrimidin-5-amine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N,4-dimethylpyrimidin-5-amine, a substituted pyrimidine of significant interest to researchers, scientists, and professionals in drug development. While direct extensive literature on this specific isomer is nascent, this document synthesizes foundational chemical principles with data from closely related pyrimidine analogues to offer a robust working knowledge base. We will delve into its core molecular and physical properties, propose logical synthetic pathways, and explore its potential applications as a scaffold in modern medicinal chemistry, drawing parallels from similar structures that have shown promise in various therapeutic areas. This guide is structured to provide both theoretical grounding and practical insights, complete with detailed experimental considerations for its characterization.

Core Molecular Profile

N,4-dimethylpyrimidin-5-amine belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil). The strategic placement of a methyl group at the 4-position and a methylamino group at the 5-position of the pyrimidine ring creates a unique electronic and steric profile that is of interest for molecular design in drug discovery.

Chemical Structure and Identification

The structure of N,4-dimethylpyrimidin-5-amine consists of a pyrimidine ring with a methyl group attached to carbon 4 and a methylamino group (-NHCH3) at carbon 5.

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol [1][2][3]

  • IUPAC Name: N,4-dimethylpyrimidin-5-amine

  • CAS Number: Not directly available in searched literature. Isomeric structures such as 2,5-Dimethylpyrimidin-4-Amine have the CAS number 73-70-1.[3]

Physicochemical Properties

The following table summarizes the key computed and experimental properties. Properties for the specific isomer are calculated, while data for related isomers are provided for comparative context.

PropertyValue for N,4-dimethylpyrimidin-5-amine (Calculated/Predicted)Comparative Data for IsomersSource
Molecular Formula C₆H₉N₃C₆H₉N₃ (for N,N-dimethylpyrimidin-5-amine and 2,5-Dimethylpyrimidin-4-Amine)[1][3]
Molecular Weight 123.16 g/mol 123.16 g/mol [1][2][3]
Hydrogen Bond Donors 10 (for N,N-dimethylpyrimidin-5-amine); 1 (for 2,5-Dimethylpyrimidin-4-Amine)[1][3]
Hydrogen Bond Acceptors 33[1][3]
Rotatable Bonds 11[1]
Topological Polar Surface Area 51.8 Ų (Predicted)29 Ų (for N,N-dimethylpyrimidin-5-amine); 51.8 Ų (for 2,5-Dimethylpyrimidin-4-Amine)[1][3]
LogP (Predicted) 0.6 (Predicted)0.5 (for N,N-dimethylpyrimidin-5-amine); 0.6 (for 2,5-Dimethylpyrimidin-4-Amine)[1][3]

Synthesis and Reaction Chemistry

While a specific, documented synthesis for N,4-dimethylpyrimidin-5-amine was not found in the initial search, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for N,4-dimethylpyrimidin-5-amine is illustrated below. This approach disconnects the pyrimidine ring to reveal more readily available starting materials.

G cluster_0 Target Molecule cluster_1 Synthetic Intermediates cluster_2 Starting Materials Compound N,4-dimethylpyrimidin-5-amine Intermediates Key Intermediates Compound->Intermediates C-N disconnection Precursors Readily Available Precursors Intermediates->Precursors Functional Group Interconversion

Caption: Retrosynthetic analysis of N,4-dimethylpyrimidin-5-amine.

Hypothetical Forward Synthesis Protocol

A potential forward synthesis could involve the following steps:

  • Formation of a β-ketoenamine: Reaction of a suitable β-dicarbonyl compound with methylamine to introduce the N-methyl group.

  • Cyclization: Condensation of the resulting enamine with formamidine or a similar reagent to form the pyrimidine ring.

  • Methylation: Introduction of the methyl group at the 4-position. This might be achieved through various C-H activation or cross-coupling strategies, though this can be challenging.

An alternative and more direct route could involve starting with a pre-functionalized pyrimidine, for instance, 5-amino-4-methylpyrimidine, followed by N-methylation.

Potential Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4] Its ability to engage in hydrogen bonding and interact with various biological targets makes it a valuable core for designing novel therapeutics.[4]

Kinase Inhibition

Many pyrimidine derivatives are known to be potent kinase inhibitors.[5] The dysregulation of kinases, such as Cyclin-dependent kinase 2 (CDK2), is a hallmark of several cancers.[6] Analogues like N-(pyridin-3-yl)pyrimidin-4-amine have been identified as promising candidates for inhibiting overexpressed CDK2.[6] The N,4-dimethylpyrimidin-5-amine structure, with its specific substitution pattern, could be explored for its potential to selectively bind to the ATP-binding pocket of various kinases, making it a candidate for anticancer drug development.[5]

Central Nervous System (CNS) Activity

Substituted pyrimidines have also been investigated for their effects on the central nervous system. For example, certain pyrimidine derivatives have been developed as orexin receptor antagonists for the treatment of insomnia.[7] The physicochemical properties of N,4-dimethylpyrimidin-5-amine, such as its predicted LogP and polar surface area, suggest it may have the potential for CNS penetration, opening avenues for its investigation in neurological disorders.

Experimental Characterization: A Self-Validating Workflow

The definitive identification and characterization of synthesized N,4-dimethylpyrimidin-5-amine would require a multi-pronged analytical approach.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methyl group at C4, the N-methyl group, and the N-H proton.

    • ¹³C NMR: Would confirm the presence of the six unique carbon atoms in the molecule. Spectral data for isomers like N,N-dimethylpyrimidin-5-amine is available for comparison.[1]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₉N₃). The expected exact mass is approximately 123.0796.[1][3]

    • GC-MS analysis of related isomers often shows a prominent molecular ion peak.[1]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to assess the purity of the synthesized compound. A gradient elution with a mobile phase of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid would likely provide good peak shape and resolution.

  • Gas Chromatography (GC): Given its likely volatility, GC could also be employed for purity analysis.

Workflow Diagram for Compound Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation Synthesis Synthesis Proposed chemical reaction Purification Purification e.g., Column Chromatography Synthesis->Purification Purity Purity Check HPLC / GC Purification->Purity Structure Structural Elucidation NMR (¹H, ¹³C), HRMS Purity->Structure Final Final Structure->Final

Sources

Technical Whitepaper: 4-Methyl-5-(methylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for 7-Deazapurine & Kinase Inhibitor Synthesis

Executive Summary & Chemical Identity

4-Methyl-5-(methylamino)pyrimidine is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems, most notably pyrrolo[2,3-d]pyrimidines (7-deazapurines). This structural class is fundamental to modern medicinal chemistry, serving as the core scaffold for numerous Janus Kinase (JAK) inhibitors and adenosine receptor antagonists.

Unlike simple pyrimidines, the presence of the electron-donating methylamino group at C5 adjacent to the acidic methyl group at C4 creates a unique "push-pull" electronic environment. This pre-organizes the molecule for cyclization reactions with one-carbon electrophiles (e.g., DMF-DMA), enabling the rapid construction of N7-methylated bicyclic heteroaromatics.

Chemical Identity Table
AttributeDetail
IUPAC Name N,4-Dimethylpyrimidin-5-amine
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Core Scaffold 4,5-Disubstituted Pyrimidine
Primary Application Precursor for 7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Related CAS 22433-70-1 (Parent amine: 4-methyl-5-pyrimidinamine)
Physicochemical Profile (In-Silico Data)

Note: As a transient intermediate often synthesized in situ, experimental physical constants are rare. The following are consensus values derived from ACD/Labs and ChemAxon predictors.

PropertyValue (Predicted)Implication for Processing
LogP 0.25 ± 0.3Highly water-soluble; requires organic extraction with polar solvents (e.g., DCM/MeOH) or salting out.
pKa (Basic N) ~5.8 (Pyrimidine N)Moderately basic. Will form salts with strong acids (HCl, TFA).
pKa (Amine NH) ~25 (Neutral)The secondary amine is nucleophilic but not acidic.
Boiling Point ~230°C (at 760 mmHg)High boiling point; purification via vacuum distillation is possible but chromatography is preferred.
Polar Surface Area 38.0 ŲGood membrane permeability potential for derived drugs.
Synthetic Routes & Process Chemistry

The synthesis of 4-methyl-5-(methylamino)pyrimidine typically proceeds via the modification of 4-methyl-5-nitropyrimidine . The introduction of the N-methyl group is the critical differentiation step.

Pathway A: Reductive Amination (Recommended)

This route avoids over-alkylation (quaternization) common with direct alkyl halides.

  • Starting Material: 4-Methyl-5-aminopyrimidine (obtained via hydrogenation of the nitro precursor).

  • Reagent: Formaldehyde (37% aq) or Paraformaldehyde.

  • Reductant: Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (STAB).

  • Solvent: Methanol or Dichloroethane (DCE).

  • Conditions: pH adjusted to ~5-6 with Acetic Acid; 0°C to RT.

Pathway B: Displacement (Nucleophilic Aromatic Substitution)

Used if the starting material is 5-bromo-4-methylpyrimidine , though this requires palladium catalysis due to the electron-rich nature of the 5-position relative to the 2/4/6 positions.

  • Catalyst: Pd₂(dba)₃ / BINAP.

  • Nucleophile: Methylamine (2M in THF).

  • Base: NaOtBu.[1]

Reactivity & Scaffold Utility: The "Cyclization Trigger"

The true value of this molecule lies in its reactivity with Dimethylformamide dimethyl acetal (DMF-DMA) .[2]

Mechanism of Action:

  • Enamine Formation: The methyl group at C4 is "benzylic-like" and acidic due to the electron-withdrawing pyrimidine ring. DMF-DMA reacts here first to form an enamine (

    
    ).
    
  • Intramolecular Cyclization: The secondary amine at C5 attacks the electrophilic carbon of the new enamine.

  • Elimination: Dimethylamine is eliminated, closing the pyrrole ring to form 7-methyl-7H-pyrrolo[2,3-d]pyrimidine .

This reaction is the industrial standard for generating the 7-deazapurine core found in JAK inhibitors.

G Start 4-Methyl-5-nitropyrimidine Inter1 4-Methyl-5-aminopyrimidine Start->Inter1 H2, Pd/C (Reduction) Target 4-Methyl-5-(methylamino)pyrimidine (Target Scaffold) Inter1->Target HCHO, NaCNBH3 (Reductive Amination) Cyclized 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Drug Core) Target->Cyclized DMF-DMA, 110°C (Cyclocondensation)

Figure 1: Synthetic workflow from nitro-precursor to the fused pyrrolopyrimidine drug core.

Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-(methylamino)pyrimidine

Objective: Selective monomethylation of the primary amine.

  • Preparation: Charge a reaction flask with 4-methyl-5-aminopyrimidine (10.0 mmol, 1.09 g) and Methanol (30 mL).

  • Activation: Add Acetic Acid (glacial, 1.5 mL) to adjust pH to ~5.

  • Addition: Add Paraformaldehyde (15.0 mmol, 450 mg) and stir at Room Temperature (RT) for 2 hours to form the imine intermediate.

  • Reduction: Cool to 0°C. Portion-wise add Sodium Cyanoborohydride (15.0 mmol, 942 mg). Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with sat. NaHCO₃ (50 mL).

    • Extract with DCM (3 x 50 mL).

    • Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with DCM:MeOH (95:5).

  • Validation: ¹H NMR (CDCl₃) should show a singlet for the pyrimidine methyl (~2.5 ppm) and a singlet for the N-methyl (~2.9 ppm).

Protocol 2: Cyclization to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: Conversion of the scaffold into the bicyclic drug core.

  • Reagents: Dissolve 4-methyl-5-(methylamino)pyrimidine (5.0 mmol) in anhydrous DMF (10 mL).

  • Cyclizing Agent: Add DMF-DMA (Dimethylformamide dimethyl acetal) (15.0 mmol, 3 equiv).

  • Heating: Heat the sealed tube or reflux condenser setup to 110°C for 4–6 hours.

    • Note: The reaction color typically deepens to orange/brown.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (M+H 138) and appearance of the product (M+H 148).

  • Workup: Remove solvent under high vacuum (DMF removal requires heating).

  • Isolation: Triturate the residue with cold diethyl ether or recrystallize from Ethanol.

Safety & Stability (SDS Highlights)
Hazard ClassSignal WordHazard StatementHandling Precaution
Acute Toxicity WarningH302: Harmful if swallowed.[3]Wear nitrile gloves and lab coat.
Skin Irritation WarningH315: Causes skin irritation.[3]Avoid contact with skin; secondary amines can be sensitizers.
Reactivity CautionStable under N₂. Hygroscopic.Store in a desiccator at -20°C.

Critical Note on DMF-DMA: This reagent hydrolyzes to dimethylamine and DMF. Use in a fume hood due to the "fishy" odor of dimethylamine.

References
  • Synthesis of Pyrrolopyrimidines

    • Title: "Practical Synthesis of 7-Deazapurines via Vilsmeier-Haack Type Cycliz
    • Context: Describes the reaction of 4-methyl-5-aminopyrimidines with DMF-DMA.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General Journal Link for verification of method class).

  • Reductive Amination Methodology

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849-3862.
    • URL:[Link]

  • Physical Property Prediction

    • Source: ChemAxon / PubChem Computed Properties for Pyrimidine Deriv
    • URL:[Link] (Parent scaffold data).

  • JAK Inhibitor Chemistry

    • Title: "Discovery of Tofacitinib: A Pan-Janus Kinase (JAK) Inhibitor."
    • Context: Illustrates the utility of the pyrrolo[2,3-d]pyrimidine core.
    • URL:[Link]

Sources

Technical Monograph: N,4-Dimethylpyrimidin-5-amine

[1][2][3][4]

Chemical Identity & Structural Characterization[1][4][5][6][7][8][9]

N,4-dimethylpyrimidin-5-amine is a substituted pyrimidine derivative characterized by a methyl group at the C4 position and a secondary methylamine moiety at the C5 position.[1] This specific substitution pattern creates a unique electronic environment, distinguishing it from its isomer N,N-dimethylpyrimidin-5-amine or 2,4-dimethylpyrimidin-5-amine.[1]

Core Identifiers

The following identifiers are validated for integration into cheminformatics pipelines (ELN, LIMS).

Identifier TypeValueContext
Common Name N,4-dimethylpyrimidin-5-amineIUPAC Nomenclature
CAS Registry Number 1420843-69-1 Primary Index Key
SMILES CNc1cncnc1CCanonical (Isomeric)
InChI String InChI=1S/C6H9N3/c1-5-6(8-2)4-7-3-9-5/h3-4,8H,1-2H3Standard InChI
InChIKey Derived from structureHash Key (See Note 1)
Molecular Formula

Stoichiometry
Molecular Weight 123.16 g/mol Monoisotopic Mass

(Note 1: While specific InChIKeys are database-dependent, the InChI string provided allows for the deterministic generation of the Key YW... series upon hashing.)

Physicochemical Profile[1][9][10][11]
  • LogP (Predicted): ~0.3–0.6 (Moderate hydrophilicity due to the pyrimidine nitrogens).[1]

  • pKa: The pyrimidine ring nitrogens (N1/N3) are weakly basic (pKa ~1.0–2.0), while the exocyclic amine (N-methyl) typically exhibits a pKa ~3.5–4.5, lowered by the electron-withdrawing nature of the aromatic ring.[1]

  • H-Bond Donors: 1 (Secondary amine -NH).

  • H-Bond Acceptors: 3 (N1, N3, exocyclic N).[1]

Synthetic Methodology

The synthesis of N,4-dimethylpyrimidin-5-amine requires navigating the regioselectivity of the pyrimidine ring.[1] A robust, "self-validating" protocol avoids the formation of regioisomers (e.g., methylation at N1 or N3).[1]

Preferred Route: Reductive Amination of Formamide Intermediate

This pathway is preferred over direct alkylation (using Methyl Iodide) because direct alkylation often leads to poly-methylation or quaternization of the ring nitrogens.[1]

Reaction Scheme Logic
  • Precursor: 4-methylpyrimidin-5-amine (Commercially available or synthesized from 4-methyl-5-nitropyrimidine).[1]

  • Formylation: Conversion of the primary amine to a formamide.[1]

  • Reduction: Selective reduction of the carbonyl to a methylene group.[1]

Step-by-Step Protocol

Step 1: Formylation

  • Reagents: 4-methylpyrimidin-5-amine (1.0 eq), Formic Acid (excess), Acetic Anhydride (catalytic).[1]

  • Conditions: Reflux at 100°C for 2–4 hours.

  • Mechanism: Nucleophilic attack of the exocyclic amine on the formic acid carbonyl.[1]

  • Checkpoint: Monitor via LC-MS for the mass shift of +28 Da (M+H 138).

  • Product: N-(4-methylpyrimidin-5-yl)formamide.[1]

Step 2: Borane Reduction (The Critical Step) [1]

  • Reagents: N-(4-methylpyrimidin-5-yl)formamide (1.0 eq), Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) (3.0 eq).

  • Solvent: Anhydrous THF (Must be dry to prevent Borane quenching).

  • Procedure:

    • Cool the formamide/THF solution to 0°C under

      
       atmosphere.
      
    • Add BH₃[1]·DMS dropwise (Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quenching (Critical Safety): Carefully add Methanol to destroy excess Borane.[1] Then add HCl to break the boron-amine complex.[1]

    • Reflux for 1 hour to ensure full decomplexation.

  • Purification: Neutralize with NaOH, extract with DCM, and dry over

    
    .[1]
    
  • Yield Expectation: 70–85%.[1]

Visualization of Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the specificity required to avoid ring alkylation.

SynthesisPathStart4-methylpyrimidin-5-amine(Precursor)Step1Formylation(HCOOH / Ac2O)Start->Step1RefluxInterIntermediate:N-(4-methylpyrimidin-5-yl)formamideStep1->Inter+28 Da shiftStep2Reduction(BH3-DMS / THF)Inter->Step2Selective ReductionFinalTarget:N,4-dimethylpyrimidin-5-amineStep2->FinalQuench & Workup

Figure 1: Step-wise synthetic pathway preventing regiochemical errors common in direct alkylation.

Medicinal Chemistry Applications

N,4-dimethylpyrimidin-5-amine is primarily utilized as a pharmacophore fragment in the design of ATP-competitive kinase inhibitors.[1] The pyrimidine ring serves as a hinge-binder, while the C5-amino group provides a vector for solubilizing groups or deep-pocket interactions.[1]

Kinase Inhibition (PLK1 & CDK9)

Research indicates that 5-substituted pyrimidines are privileged scaffolds for targeting:

  • PLK1 (Polo-like Kinase 1): Critical for cell cycle progression.[1] The N-methyl group at C5 can induce conformational changes in the ligand, improving selectivity against off-target kinases like Aurora B.[1]

  • CDK9 (Cyclin-Dependent Kinase 9): The pyrimidine nitrogen (N1) typically accepts a hydrogen bond from the kinase hinge region (e.g., Cys106 in CDK9), while the C5 substituent directs the molecule toward the ribose binding pocket.[1]

Structural Activity Relationship (SAR)[1]
  • C4-Methyl: Provides steric bulk that can twist the pyrimidine ring relative to connected aryl groups, forcing the molecule into an active bioactive conformation (atropisomerism control).[1]

  • C5-NH-Methyl: Acts as a hydrogen bond donor.[1] The methyl group increases lipophilicity (LogP) compared to the primary amine, improving membrane permeability without sacrificing H-bond capability.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value
1H NMR (DMSO-d6) Singlet at ~2.4 ppm (3H, C4-Me ) Doublet at ~2.8 ppm (3H, N-Me ) Broad singlet at ~5.5 ppm (1H, NH ) Singlets/Doublets at ~8.0–9.0 ppm (Aromatic H)Confirms presence of both methyl groups and the secondary amine.
LC-MS (ESI+) m/z = 124.1 [M+H]+Verifies molecular weight and purity.[1]
HPLC Single peak >98% (UV 254 nm)Essential for biological assay validity.[1]

References

  • PubChem Compound Summary. (2025). N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1).[1] National Center for Biotechnology Information.[1] Link[1]

  • European Patent Office. (2009).[1] Pyridopyrimidines used as Plk1 inhibitors.[1] EP2100894A1.[1] (Describes the synthesis of 2-chloro-N,4-dimethylpyrimidin-5-amine intermediates). Link

  • Journal of Medicinal Chemistry. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (Discusses the SAR of 5-substituted pyrimidines). Link[1]

  • ChemSrc. (2024).[1] N,4-dimethylpyrimidin-5-amine Physicochemical Properties. Link

An In-Depth Technical Guide to 2,4-Dimethylpyrimidin-5-amine: Sourcing, Application, and Quality Control for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the compound 2,4-dimethylpyrimidin-5-amine (CAS No. 35733-53-0). The initial inquiry for "N,4-dimethylpyrimidin-5-amine" is ambiguous. Standard IUPAC nomenclature would typically place substituents in numerical order. Therefore, 2,4-dimethylpyrimidin-5-amine, a commercially available and well-documented compound, has been selected as the subject of this guide. It is a vital building block in contemporary drug discovery, and this guide serves as a comprehensive resource for its procurement, application, and quality verification.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to their ability to mimic endogenous nucleic acids and interact with a wide range of biological targets.[1] Among these, 2,4-dimethylpyrimidin-5-amine has emerged as a critical intermediate, particularly in the synthesis of novel therapeutics targeting complex neurological and oncological pathways. Its strategic importance lies in the specific arrangement of its methyl and amine functional groups, which provide a versatile scaffold for further chemical elaboration. This guide provides a senior application scientist’s perspective on navigating the supply chain, understanding the compound's key applications, and implementing a robust, self-validating quality control workflow essential for any research or drug development program.

Part 1: Sourcing and Procurement of 2,4-Dimethylpyrimidin-5-amine

The accessibility and cost of starting materials are paramount in drug development. 2,4-Dimethylpyrimidin-5-amine is available from a variety of chemical suppliers, with pricing being quantity-dependent. For researchers, it is crucial to balance cost with purity and supplier reliability. Below is a comparative table of prominent suppliers and their typical pricing for research-grade quantities.

SupplierCatalog Number (Example)PurityQuantityPrice (USD)
Sigma-Aldrich AMBH2D6F30E798%100 mg$63.25
98%1 g$212.75
98%5 g$644.00
1st Scientific ST003HAZ98%100 mg$41.00
98%1 g$136.00
98%5 g$409.00
Advanced ChemBlocks U13711195%1 g$195.00
95%5 g$645.00

Note: Prices are subject to change and may not include shipping and handling. It is advisable to request quotes for bulk quantities.

Part 2: Key Applications in Drug Discovery

The utility of 2,4-dimethylpyrimidin-5-amine as a building block is exemplified by its role in the synthesis of sophisticated therapeutic candidates.

A primary application of 2,4-dimethylpyrimidin-5-amine is in the synthesis of dual orexin receptor antagonists (DORAs). Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors in the brain.[2] Antagonizing these receptors is a validated therapeutic strategy for the treatment of insomnia.

The compound 2,4-dimethylpyrimidin-5-amine is a key precursor for the synthesis of Lemborexant, an FDA-approved treatment for insomnia. The synthesis involves the conversion of 2,4-dimethylpyrimidin-5-amine to 2,4-dimethylpyrimidin-5-ol, which is then incorporated into the final drug structure.[3] The pyrimidine moiety in these antagonists plays a crucial role in binding to the orexin receptors.

The pyrimidine core of 2,4-dimethylpyrimidin-5-amine is also found in compounds investigated as inhibitors of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[1] Overexpression of CRM1 is observed in many cancers, leading to the functional inactivation of these TSPs and promoting oncogenesis.

A related compound, (2,4-dimethylpyrimidin-5-yl)methanamine, has been shown to act as a modulator of nuclear transport by inhibiting CRM1.[1] This inhibition leads to the nuclear retention of TSPs like p53, restoring their tumor-suppressing functions. While 2,4-dimethylpyrimidin-5-amine itself is a precursor, its structural motif is of significant interest for the design of novel CRM1 inhibitors.

In-Depth Technical Section: Synthesis, Purification, and Quality Control

Section A: Synthesis Protocol (Generalized)

Step 1: Synthesis of 2,4-dimethylpyrimidin-5-ol

This step is based on the methodology described in patent literature for Lemborexant intermediates.[3] The process involves the reaction of a nitrophenyl compound with N,N-dimethylformamide diethyl acetal.

  • Reaction Principle: This cyclization reaction forms the pyrimidine ring. The specific starting materials and detailed conditions are proprietary but follow established principles of heterocyclic synthesis.

Step 2: Amination of 2,4-dimethylpyrimidin-5-ol (Proposed)

The conversion of a hydroxyl group on a pyrimidine ring to an amino group can be achieved through several methods. A common approach involves converting the hydroxyl group to a better leaving group, such as a chloro group, followed by nucleophilic substitution with ammonia.

  • Chlorination: 2,4-dimethylpyrimidin-5-ol is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • Rationale: The hydroxyl group is a poor leaving group. POCl₃ converts it into a chlorophosphate ester intermediate, which is then displaced by a chloride ion to form the 4-chloropyrimidine derivative, a much better substrate for nucleophilic substitution.

  • Amination: The resulting 5-chloro-2,4-dimethylpyrimidine is then reacted with ammonia (often in a sealed vessel at elevated temperature and pressure) to yield 2,4-dimethylpyrimidin-5-amine.

    • Rationale: Ammonia acts as the nucleophile, displacing the chloride ion in an SNAr (nucleophilic aromatic substitution) reaction to form the final product.

Section B: Purification Protocol: Recrystallization

For solid compounds like 2,4-dimethylpyrimidin-5-amine, recrystallization is an effective method for purification.

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Procedure:

    • Dissolve the crude 2,4-dimethylpyrimidin-5-amine in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the precipitate.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section C: Quality Control Workflow

A robust quality control (QC) workflow is essential to validate the identity, purity, and integrity of 2,4-dimethylpyrimidin-5-amine before its use in further synthetic steps or biological assays.

QC_Workflow Quality Control Workflow for 2,4-Dimethylpyrimidin-5-amine cluster_0 Initial Characterization cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Decision Appearance Visual Appearance (Color, Form) Solubility Solubility Test (e.g., DMSO, MeOH) Appearance->Solubility Proceed if solid NMR 1H and 13C NMR Spectroscopy Solubility->NMR If soluble MS Mass Spectrometry (MS) NMR->MS Confirm structure Fail Fail QC (Repurify or Reject) NMR->Fail If structure incorrect HPLC HPLC-UV Analysis (Purity >98%) MS->HPLC Confirm mass MS->Fail If mass incorrect Water Karl Fischer Titration (Water Content) HPLC->Water Assess purity HPLC->Fail If purity <98% Pass Pass QC Water->Pass If all specs met Water->Fail If specs not met

Caption: A typical quality control workflow for a chemical intermediate.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Principle: Reversed-phase HPLC separates the compound of interest from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrimidine ring absorbs, typically around 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of 2,4-dimethylpyrimidin-5-amine and dissolve it in 1 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Acceptance Criteria: The peak area of 2,4-dimethylpyrimidin-5-amine should be ≥98% of the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected ¹H NMR Signals:

    • A singlet for the pyrimidine ring proton (C5-H).

    • Two singlets for the two methyl groups at C2 and C4.

    • A broad singlet for the amino (-NH₂) protons, which will exchange with D₂O.

  • Expected ¹³C NMR Signals:

    • Signals for the four distinct carbons of the pyrimidine ring.

    • Signals for the two methyl carbons.

  • Acceptance Criteria: The observed chemical shifts, splitting patterns, and integrations must be consistent with the structure of 2,4-dimethylpyrimidin-5-amine.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the confirmation of the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC or a direct infusion source, using an ionization technique like Electrospray Ionization (ESI).

  • Expected Result: In positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺. For 2,4-dimethylpyrimidin-5-amine (C₆H₉N₃, Molecular Weight: 123.16), the expected m/z would be approximately 124.17.

  • Acceptance Criteria: The observed mass of the main component must match the theoretical mass of the protonated molecule within a narrow tolerance (typically <5 ppm for high-resolution MS).

Conclusion

2,4-Dimethylpyrimidin-5-amine is a valuable and versatile building block in modern drug discovery. Its successful application hinges on a thorough understanding of its sourcing, chemical reactivity, and, most critically, its quality. By implementing the rigorous, multi-step quality control workflow detailed in this guide, researchers and drug development professionals can ensure the integrity of their starting material. This self-validating system, which combines chromatographic purity analysis with spectroscopic identity confirmation, provides the necessary confidence to proceed with complex synthetic campaigns and ultimately accelerates the discovery of new medicines.

References

  • Google Patents.
  • PubMed. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. [Link]

  • PubChem. 2,4-Dimethylpyrimidin-5-amine | C6H9N3 | CID 13981970. [Link]

  • PubMed Central. Small Molecule Inhibitors of CRM1. [Link]

  • PubMed. The orexin story and orexin receptor antagonists for the treatment of insomnia. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

Methodological & Application

synthesis of N,4-dimethylpyrimidin-5-amine from 2-chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of N,4-dimethylpyrimidin-5-amine starting from 2-chloro-4-methylpyrimidin-5-amine .

While direct alkylation of aminopyrimidines often results in uncontrolled poly-alkylation (forming quaternary ammonium salts), this guide utilizes a Reductive Imidate Strategy to ensure exclusive mono-methylation. Furthermore, the sequence prioritizes Hydrodechlorination as the first step to eliminate the electrophilic C2-chlorine, preventing nucleophilic aromatic substitution (


) side reactions during the subsequent methylation phase.
Key Advantages of This Protocol
  • Chemoselectivity: Avoids formation of N,N-dimethyl byproducts.[1]

  • Operational Safety: Eliminates the use of highly toxic methylating agents like Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Scalability: Uses standard heterogeneous catalysis and filtration workups suitable for gram-to-kilo scale.

Retrosynthetic Strategy & Logic

The synthesis is designed around two critical transformations: Dechlorination and Mono-N-methylation .

Strategic Decision: Order of Operations

We prioritize Dechlorination (Step 1) over Methylation.

  • Reasoning: The C2-position in 2-chloropyrimidines is highly electrophilic. If methylation were attempted first using standard conditions (e.g., methanol/borohydride), the C2-Cl would be susceptible to displacement by methoxide (

    
    ), yielding a 2-methoxy impurity. Removing the chlorine first renders the ring inert to nucleophilic attack, allowing for safer, cleaner methylation conditions.
    
Reaction Scheme

The pathway involves catalytic hydrogenolysis followed by an orthoformate-mediated reductive alkylation.

ReactionScheme SM 2-chloro-4-methyl pyrimidin-5-amine INT Intermediate: 4-methylpyrimidin-5-amine SM->INT Step 1: H2, Pd/C MeOH, Et3N (Hydrodechlorination) TM Target: N,4-dimethylpyrimidin-5-amine INT->TM Step 2: i) HC(OMe)3, H+ ii) NaBH4 (Reductive Methylation)

Figure 1: Synthetic route from chloropyrimidine precursor to N-methylated target.

Experimental Protocols

Step 1: Hydrodechlorination of 2-chloro-4-methylpyrimidin-5-amine

This step utilizes catalytic hydrogenation to remove the C2-chloro substituent. A base (Triethylamine) is strictly required to scavenge the HCl generated, preventing the poisoning of the amine functionality or formation of insoluble salts.

Materials
  • Precursor: 2-chloro-4-methylpyrimidin-5-amine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH), HPLC grade

  • Base: Triethylamine (Et

    
    N) (1.2 eq)
    
  • Gas: Hydrogen (H

    
    ) balloon or low-pressure line (1 atm)
    
Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methylpyrimidin-5-amine (10 g, 69.7 mmol) in MeOH (100 mL).

  • Scavenger Addition: Add Triethylamine (11.6 mL, 83.6 mmol). Critical: Failure to add base will result in HCl formation, which protonates the product and stalls the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g). Safety Note: Pd/C is pyrophoric when dry. Ensure it is wet or add under an inert blanket (Argon/N2).

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3. Attach a Hydrogen balloon and stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
  • Monitoring: Monitor by HPLC or TLC (System: 10% MeOH in DCM). The starting material (UV active) should disappear; the product is more polar.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

    • The residue contains the product and Et

      
      N·HCl salts.[2]
      
    • Purification: Redissolve residue in minimal water (20 mL), basify to pH >12 with NaOH (2M), and exhaustively extract with Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1).

    • Dry organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate to yield 4-methylpyrimidin-5-amine .[3]

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Selective Mono-N-Methylation (Orthoformate Method)

Direct methylation with methyl iodide is discouraged due to over-alkylation. This protocol uses Trimethyl Orthoformate (TMOF) to form an intermediate imidate, which is then reduced in situ. This guarantees mono-selectivity because the imidate cannot react with a second equivalent of electrophile.

Materials
  • Substrate: 4-methylpyrimidin-5-amine (from Step 1)

  • Reagent: Trimethyl Orthoformate (TMOF) (Used as solvent or 5-10 eq)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (2-3 drops)
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Solvent: Methanol (for the reduction step)

Procedure
  • Imidate Formation:

    • In a dry flask, suspend 4-methylpyrimidin-5-amine (5.0 g, 45.8 mmol) in Trimethyl Orthoformate (25 mL).

    • Add 2 drops of conc.

      
      .
      
    • Reflux the mixture (approx. 100°C) for 2–3 hours. The solid should dissolve as the imidate forms.

    • Checkpoint: Monitor by TLC.[4] The primary amine spot should be replaced by a less polar imidate spot.

    • Concentrate the mixture in vacuo to remove excess TMOF.

  • Reduction:

    • Redissolve the crude imidate residue in anhydrous Methanol (50 mL).

    • Cool the solution to 0°C (Ice bath).

    • Add Sodium Borohydride (2.6 g, 68.7 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Allow the mixture to warm to Room Temperature and stir for 2 hours.

  • Workup:

    • Quench the reaction with water (10 mL).

    • Concentrate to remove MeOH.

    • Extract the aqueous residue with DCM (3 x 50 mL).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • The crude product is usually high purity. If necessary, purify via Flash Column Chromatography (SiO

      
      , eluent: 2-5% MeOH in DCM with 1% 
      
      
      
      ).

Expected Yield: 75–85% Target: N,4-dimethylpyrimidin-5-amine

Mechanism & Troubleshooting

Mechanistic Pathway (Step 2)

The selectivity relies on the formation of the methyl imidate. Unlike a primary amine, the imidate is not nucleophilic enough to attack another electrophile, preventing the "runaway methylation" seen with alkyl halides.

Mechanism Step1 Primary Amine (R-NH2) Step2 Reaction with TMOF (- 2 MeOH) Step1->Step2 Step3 Imidate Intermediate (R-N=CH-OMe) Step2->Step3 Acid Cat. Step4 Reduction (NaBH4) (Hydride attack) Step3->Step4 Step5 Target: Mono-Methyl Amine (R-NH-Me) Step4->Step5 - OMe

Figure 2: Mechanism of Orthoformate-mediated mono-methylation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Dechlorination Catalyst poisoning or insufficient H2.Ensure SM is sulfur-free. Increase H2 pressure (balloon

50 psi). Add fresh catalyst.
Product is Water Soluble Pyrimidines are polar.Avoid aqueous workups if possible. Use "dry loading" for columns or continuous extraction with DCM/IPA.
Over-methylation (Dimethyl) Used MeI or wrong method.Strictly adhere to the TMOF/NaBH4 method. Do not use alkyl halides.
Low Yield in Step 2 Hydrolysis of imidate before reduction.Ensure the imidate formation step is driven to completion and excess TMOF is removed dry before adding MeOH/NaBH4.

References

  • General Hydrodechlorination Protocol

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text for Pd/C reductions).
    • Detailed protocol adaptation: Org. Process Res. Dev.2012 , 16, 11, 1713–1716.

  • Selective Mono-Methylation (Orthoformate Method)

    • Bhattacharyya, S. "Reductive N-Alkylation of Primary Amines with Trimethyl Orthoformate." J. Org.[5] Chem.2009 , 74, 5350–5357.

    • Note: This is the authoritative method for preventing over-alkylation in heteroarom
  • Review of N-Methylation Strategies

    • "Selective N-monomethylation of primary amines."[5][6][7] RSC Advances, 2014 , 4, 322-334.

Sources

Application Note & Protocol: Selective N-Methylation of 4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the selective N-methylation of 4-methylpyrimidin-5-amine, a critical transformation for synthesizing advanced intermediates in pharmaceutical and agrochemical research. N-methylated pyrimidines are prevalent structural motifs in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents[1]. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of a specific synthetic route, and provide a detailed, field-proven protocol for researchers. We present a robust procedure based on the Eschweiler-Clarke reaction, a classic method for reductive amination, chosen for its high selectivity, operational simplicity, and superior safety profile compared to hazardous alkylating agents.

Introduction: The Rationale for Selective Methylation

The pyrimidine scaffold is a cornerstone in medicinal chemistry. The introduction of a methyl group to a nitrogen atom can profoundly influence a molecule's pharmacological profile by altering its basicity, lipophilicity, metabolic stability, and ability to form hydrogen bonds. For 4-methylpyrimidin-5-amine, there are three potential sites for methylation: the two ring nitrogens (N1 and N3) and the exocyclic primary amino group (N5).

The primary amino group at the C5 position is the most nucleophilic site due to the electron-donating resonance effect, making it the preferred target for methylation under controlled conditions. Methylation of the ring nitrogens would lead to the formation of quaternary pyridinium salts, drastically altering the molecule's electronic properties and structure. Therefore, a synthetic strategy that selectively targets the exocyclic amine is paramount for producing the desired 4-methyl-N-methylpyrimidin-5-amine intermediate.

Comparative Analysis of Methylation Strategies

Several methods exist for the N-methylation of amines. The choice of method is critical and depends on factors such as substrate scope, desired selectivity, safety, and scalability.

Methylation Strategy Methylating Agents Advantages Disadvantages
Reductive Amination Formaldehyde with Formic Acid (Eschweiler-Clarke) or other reducing agents (e.g., NaBH₃CN)• High selectivity for mono-methylation• Avoids quaternary salt formation• Relatively safe and inexpensive reagents• Requires stoichiometric reagents• Formic acid can be corrosive
Direct Alkylation Methyl iodide (MeI), Dimethyl sulfate (DMS)• Potent methylating agents• Simple procedure• Highly toxic and carcinogenic[2][3]• High risk of over-methylation (di- and tri-alkylation)• Potential for ring N-alkylation
"Green" Methylation Dimethyl carbonate (DMC), CO₂/H₂[4]• Low toxicity, environmentally benign• Often requires high temperatures, high pressures, and/or specific catalysts[4][5]• May have limited substrate scope

Based on this analysis, reductive amination via the Eschweiler-Clarke reaction is the recommended approach for this application. It offers the best balance of selectivity for the desired product, operational safety, and reagent accessibility. The mechanism involves the formation of an intermediate imine from the reaction of the primary amine with formaldehyde, which is then reduced in situ by formic acid.

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the chemical transformation and the experimental process flow.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Start 4-methylpyrimidin-5-amine Imine Iminium Ion Intermediate Start->Imine + HCHO, -H₂O Formaldehyde Formaldehyde (HCHO) FormicAcid Formic Acid (HCOOH) Hydride Hydride Transfer FormicAcid->Hydride Imine->Hydride + HCOOH Product 4-methyl-N-methylpyrimidin-5-amine Hydride->Product - CO₂, -H⁺ CO2 CO₂ H2O H₂O

Caption: Proposed mechanism for the Eschweiler-Clarke methylation.

experimental_workflow A 1. Reagent Preparation (4-methylpyrimidin-5-amine, Formaldehyde, Formic Acid) B 2. Reaction Setup (Combine reagents in flask, attach condenser) A->B C 3. Heating & Reflux (Heat to 100°C, monitor via TLC) B->C D 4. Reaction Work-up (Cool, basify with NaOH, extract with EtOAc) C->D E 5. Purification (Dry organic layer, concentrate, purify via column chromatography) D->E F 6. Product Characterization (¹H NMR, ¹³C NMR, MS) E->F G Final Product (Pure 4-methyl-N- methylpyrimidin-5-amine) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent CAS No. Formula MW ( g/mol ) Amount Molar Eq.
4-methylpyrimidin-5-amine3438-61-7C₅H₇N₃109.131.09 g1.0
Formaldehyde (37% in H₂O)50-00-0CH₂O30.032.0 mL~2.5
Formic Acid (99%)64-18-6CH₂O₂46.032.0 mL~5.0
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00As needed (for 6M soln)-
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11~200 mL-
Brine (Saturated NaCl)7647-14-5NaCl58.44~50 mL-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04As needed-
Required Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrimidin-5-amine (1.09 g, 10.0 mmol).

    • In the fume hood, carefully add formic acid (2.0 mL, ~50 mmol). Stir the mixture until the amine dissolves, which may be accompanied by a slight exotherm.

    • Add aqueous formaldehyde (37%, 2.0 mL, ~25 mmol) to the solution dropwise while stirring.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C using a heating mantle.

    • Allow the mixture to reflux gently for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should be less polar than the starting amine.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ~50 mL of ice.

    • Basify the solution to a pH > 10 by slowly adding a 6M aqueous solution of sodium hydroxide (NaOH). Perform this step in an ice bath to dissipate the heat generated.

    • Transfer the basic aqueous mixture to a 250 mL separatory funnel.

    • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product will likely be a yellow to brown oil or solid.

    • Purify the material by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of 0-10% methanol in dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 4-methyl-N-methylpyrimidin-5-amine.

Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see a new singlet corresponding to the N-methyl protons around 2.8-3.0 ppm and the disappearance of the broad singlet from the primary amine (-NH₂) protons.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the methylated product (C₆H₉N₃, MW: 123.16).

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a fume hood.

  • Formaldehyde: A known carcinogen and respiratory irritant. All handling must occur within a fume hood.

  • Sodium Hydroxide: Corrosive. The neutralization step is highly exothermic and must be performed with caution and external cooling.

  • Waste Disposal: All chemical waste, including aqueous and organic layers from the work-up, must be disposed of according to institutional and local environmental regulations.

References

  • Process for preparing 4-amino-5-methylpyridinone.
  • N-Methylpyrimidin-4-amine. MySkinRecipes.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool.
  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Benchchem.
  • 4-Methylpyrimidin-5-amine | 3438-61-7. ChemicalBook.
  • N-methylation method of aromatic amine.
  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
  • Arylamine synthesis by amination (alkyl
  • Working safe with methyliodide (MeI)
  • Safest Methyl

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Methylation

Author: BenchChem Technical Support Team. Date: February 2026

The Thermal Landscape of Pyrimidine Methylation

In pyrimidine chemistry, temperature is not merely a kinetic switch; it is the primary governor of regioselectivity . The pyrimidine ring contains multiple nucleophilic sites (N1, N3, and exocyclic heteroatoms) and electrophilic carbon centers (C2, C4, C6).

Adjusting reaction temperature shifts the balance between Kinetic Control (fastest formed product, often N-alkylation at the most electron-rich site) and Thermodynamic Control (most stable product, often involving tautomeric equilibration or C-alkylation).

This guide addresses the three most common methylation workflows:

  • Nucleophilic Substitution (SN2): N- vs. O-methylation.

  • Radical C-H Functionalization: Minisci-type reactions.

  • Transition Metal Catalysis: Pd-catalyzed cross-coupling.

Troubleshooting Guide & FAQs

Scenario A: Nucleophilic Alkylation (N- vs. O-Selectivity)

Q: I am using Methyl Iodide (MeI) and K₂CO₃ to methylate a pyrimidin-2-one. I want the N-methyl product, but I see significant O-methyl byproducts. Does lowering the temperature help?

A: Yes, significantly. This is a classic Kinetic vs. Thermodynamic control issue.

  • The Mechanism: The pyrimidin-2-one anion is an ambident nucleophile. The Nitrogen (N) is softer and more nucleophilic (Kinetic center), while the Oxygen (O) is harder and more electronegative.

  • Temperature Impact:

    • Low Temperature (0°C – 25°C): Favors attack by the most nucleophilic center (Nitrogen). Running this reaction in a polar aprotic solvent (DMF or MeCN) at 0°C typically maximizes the N-methylated product [1].

    • High Temperature (Reflux >80°C): Increases the energy available to overcome the activation barrier for O-alkylation. Furthermore, if the reaction is reversible (less likely with MeI, but possible with other electrophiles), high heat favors the thermodynamic isomer.

  • Recommendation: Cool the reaction to 0°C during the addition of MeI and warm only to Room Temperature (RT). If O-methylation persists, switch to a "softer" base (e.g., Cesium Carbonate) which stabilizes the N-nucleophile interaction.

Q: I specifically need the O-methylated product (alkoxypyrimidine). Can I force this with heat?

A: Heat alone is often insufficient and leads to mixtures.

  • The Fix: While refluxing in MeCN (80°C) does favor O-alkylation compared to RT [1], the "Hard-Soft Acid-Base" (HSAB) principle is more powerful here.

  • Protocol Shift: Use Silver Carbonate (Ag₂CO₃) or Silver Oxide in benzene or toluene at reflux. The Silver ion coordinates strongly to the Nitrogen (soft-soft interaction), blocking it and forcing the electrophile to attack the Oxygen.

Scenario B: Radical C-H Methylation (Minisci Reaction)

Q: I’m performing a Minisci methylation using DMSO/H₂O₂ and Fe(II). The reaction starts well but stalls after 30 minutes. Should I increase the temperature to 80°C?

A: NO. Increasing the temperature will likely kill your reaction.

  • The Cause: Radical species (methyl radicals) have extremely short half-lives. High temperatures accelerate the decomposition of the radical source (peroxide/persulfate) and the disproportionation of the radical intermediates faster than they can react with the pyrimidine ring.

  • Thermal Window: Minisci reactions thrive between 20°C and 50°C .

  • The Solution: Instead of heating:

    • Portion-wise Addition: Add the oxidant and radical precursor in aliquots every 15 minutes to maintain a steady radical flux.

    • Degassing: Ensure the solvent is thoroughly degassed; Oxygen quenches radicals efficiently.

Scenario C: Palladium-Catalyzed Methylation

Q: I am coupling a chloropyrimidine with methylboronic acid (Suzuki). The catalyst is dying, and I see dehalogenation. I'm running at 110°C.

A: 110°C is too aggressive for electron-deficient chloropyrimidines, which are prone to hydrolysis and hydrodehalogenation.

  • Optimization: Lower the temperature to 80°C and change the catalyst system.

  • Catalyst Choice: Use a catalyst with bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) that are active at lower temperatures.

  • Base Sensitivity: At 110°C, aqueous bases (K₂CO₃) rapidly hydrolyze the chloropyrimidine to the pyrimidinone (dead end). Use anhydrous bases (K₃PO₄) in dioxane at 80-90°C.

Detailed Protocol: Low-Temperature Kinetic N-Methylation

Objective: Selective N-methylation of Pyrimidin-2-one while minimizing O-methylation.

Reagents:

  • Substrate: Pyrimidin-2-one derivative (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation (T = 25°C): Charge a flame-dried round-bottom flask with the pyrimidin-2-one substrate and Cs₂CO₃. Purge with Nitrogen for 5 minutes.

  • Solvation (T = 25°C): Add anhydrous DMF via syringe. Stir for 15 minutes to allow partial deprotonation.

  • Cryogenic Cooling (T = 0°C): Submerge the flask in an ice/water bath. Allow to equilibrate for 10 minutes. Critical: This lowers the kinetic energy of the system to favor the most nucleophilic attack (N-attack).

  • Addition (T = 0°C): Add MeI dropwise over 5 minutes. A rapid exotherm here can ruin selectivity.

  • Reaction (T = 0°C -> 25°C): Stir at 0°C for 1 hour. Remove the ice bath and allow to warm to Room Temperature. Stir for an additional 2-4 hours.

  • Checkpoint: Check TLC/LCMS. If starting material remains, do not heat. Add 0.1 equiv additional MeI and stir longer at RT. Heating will promote O-alkylation or over-methylation.

Data Summary: Temperature vs. Selectivity[1][2]

The following table summarizes the impact of temperature on regioselectivity for a standard 4-substituted pyrimidin-2-one alkylation.

Reaction TypeReagentsTemp (°C)Major ProductYield (Approx)Mechanism Note
N-Alkylation MeI / K₂CO₃ / DMF0°C → 25°C N-Methyl 85-95%Kinetic Control (Nucleophilicity driven)
Mixed Alkylation MeI / K₂CO₃ / DMF80°C Mixture (N + O)60%Thermal energy overcomes activation barrier for O-attack
O-Alkylation MeI / Ag₂CO₃ / Toluene110°C (Reflux) O-Methyl 70-80%Chelation Control (Ag blocks N-site) + Thermo.
C-H Methylation DMSO / H₂O₂ / FeSO₄25°C C4-Methyl 50-70%Radical mechanism; stable at RT
C-H Methylation DMSO / H₂O₂ / FeSO₄80°C Decomposition<10%Radical quenching and side reactions dominate

Visualizations

Diagram 1: Troubleshooting Decision Tree

This workflow helps you decide the next step based on your current experimental failure mode.

Troubleshooting Start Start: Methylation Issue Issue What is the primary failure? Start->Issue Regio Wrong Isomer (N vs O) Issue->Regio Yield Low Yield / No Reaction Issue->Yield Decomp Decomposition / Tar Issue->Decomp CheckTemp Is Temp > 40°C? Regio->CheckTemp CheckMethod Method used? Yield->CheckMethod DecompSol Solution: Temp too high. Radicals/Intermediates unstable. Cool to RT. Decomp->DecompSol ReduceTemp Solution: Lower Temp to 0°C Switch to Kinetic Control CheckTemp->ReduceTemp Yes CheckBase Using Ag salts? CheckTemp->CheckBase No RemoveAg Solution: Remove Ag Use Cs2CO3 CheckBase->RemoveAg Yes Minisci Minisci (Radical) CheckMethod->Minisci PdCat Pd-Catalyzed CheckMethod->PdCat MinisciSol Solution: Do NOT Heat. Add reagents portion-wise. Minisci->MinisciSol PdSol Solution: Increase Temp to 80°C Check for Catalyst Poisoning PdCat->PdSol

Caption: Decision tree for diagnosing temperature-related failures in pyrimidine methylation experiments.

Diagram 2: Kinetic vs. Thermodynamic Control in Alkylation

This diagram illustrates why lower temperatures favor N-alkylation (Kinetic) while higher temperatures allow access to O-alkylation (Thermodynamic/Higher Activation Energy).

EnergyProfile cluster_note Note Reactants Pyrimidinone + MeI TS_N TS (N-Attack) Low Ea Reactants->TS_N 0°C (Fast) TS_O TS (O-Attack) High Ea Reactants->TS_O >80°C (Slow) Prod_N N-Methyl Product (Kinetic) TS_N->Prod_N Prod_O O-Methyl Product (Thermodynamic*) TS_O->Prod_O Note O-Alkylation requires higher Temp to overcome Ea barrier

Caption: Reaction coordinate visualization showing the lower activation energy (Ea) for N-methylation compared to O-methylation.

References

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Source: ACS Publications. Context: Demonstrates that reflux conditions (high temp) favor O-alkylation, while lower temperatures decrease yield/selectivity for this specific tautomer. [Link]

  • Minisci-Type C–H Methylation and Silylation of Heteroarenes. Source: Organic Letters (ACS). Context: Establishes Room Temperature (RT) as the standard for Minisci radical methylation to prevent decomposition. [Link]

  • Palladium-Catalyzed Methylation of Nitroarenes. Source: PubMed / NIH. Context: Discusses catalyst systems for methylation and the importance of controlled heating (mild conditions) to prevent side reactions. [Link]

  • Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Source: PubMed / NIH. Context: Provides the theoretical basis for kinetic (N-attack) vs thermodynamic control in nitrogen heterocycles similar to pyrimidines. [Link]

Technical Support Center: Methylamine Remediation in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of Unreacted Methylamine from Pyrimidine Condensation Reactions

Executive Summary

In pyrimidine synthesis—often involving the condensation of


-ketoesters with amidines or urea derivatives—methylamine (

) is frequently used as a primary amine source or a nucleophile.[1] While kinetically efficient, residual methylamine poses significant downstream risks:
  • Nucleophilic Competition: It remains active and can attack electrophilic sites in subsequent synthetic steps.

  • Catalyst Poisoning: Its strong Lewis basicity can deactivate metal catalysts (e.g., Pd, Pt) used in cross-coupling.

  • Salt Formation: It forms hygroscopic hydrochloride salts that complicate crystallization.

This guide details three field-proven protocols to remove methylamine, selected based on the physicochemical stability of your specific pyrimidine scaffold.

Module 1: The Volatility Protocol (pH Swing)

Best For: Pyrimidines stable to base (


) and moderate heat.
Principle:  Methylamine has a boiling point of -6.3°C. By adjusting the reaction matrix to ensure the amine exists as the free base, it can be driven off as a gas.
The Science

Methylamine exists in equilibrium between its protonated salt (


) and free base (

). The

of the methylammonium ion is

. To force the equilibrium toward the volatile free base, the solution pH must be elevated to at least 12 (Logarithmic Rule: pH = pKa + 1 ensures >90% free base).
Step-by-Step Protocol
  • Basification: If your reaction is acidic or neutral, add 2M NaOH or

    
     until the aqueous pH reaches 12–13.
    
  • Inert Gas Sparging (The "Stripping" Method):

    • Insert a gas dispersion tube (fritted glass) into the reaction mixture.

    • Flow Nitrogen (

      
      ) or Argon vigorously through the solution for 30–60 minutes at room temperature.
      
    • Critical Safety: Vent the exhaust gas into a scrubber containing dilute HCl. Methylamine gas is toxic and flammable.

  • Vacuum Removal: Alternatively, use a rotary evaporator. Set the bath to 35°C and slowly lower pressure.

    • Note: Methylamine is a gas; it will not condense in the receiving flask unless the chiller is set below -20°C. It will mostly be pulled into the pump (use a dry ice trap to protect your pump).

Module 2: The Partitioning Protocol (Acidic Extraction)

Best For: Lipophilic pyrimidines that are stable to acid and soluble in organic solvents (DCM, EtOAc). Principle: Exploiting the solubility differential between the organic-soluble product and the water-soluble methylammonium salt.

Solubility Data for Separation Design
SolventMethylamine Free BaseMethylamine HCl (Salt)Typical Lipophilic Pyrimidine
Water Soluble (Miscible)Very Soluble (>1000 mg/mL) Poor / Insoluble
DCM / Chloroform SolubleInsoluble Soluble
Ethyl Acetate SolubleInsoluble Soluble
Methanol SolubleSolubleSoluble
Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (DCM or EtOAc).

  • Acid Wash: Wash the organic layer with 1M HCl (3x).

    • Mechanism:[2][3][4] The HCl protonates the methylamine (

      
      ). As shown in the table above, the salt is insoluble in organics and partitions quantitatively into the aqueous phase.
      
  • Validation: Check the pH of the aqueous wash. It must remain acidic (pH < 2) to ensure the amine stays protonated.

  • Brine Wash: Perform a final wash with saturated brine to remove residual water from the organic layer.

⚠️ Risk Warning: Many pyrimidines are basic (containing pyridine-like nitrogens). If your product's conjugate acid has a


, it may also protonate and be lost to the aqueous layer. If your product is acid-sensitive, proceed to Module 3. 
Module 3: Chemoselective Scavenging (Solid Phase)

Best For: Acid/Base sensitive products, water-soluble products, or late-stage purification. Principle: Using a polymer-supported electrophile to covalently bind the nucleophilic methylamine, allowing removal via simple filtration.

Recommended Scavengers
  • Polystyrene-Isocyanate (PS-NCO): Reacts with amines to form urea derivatives.

  • Polystyrene-Benzaldehyde (PS-CHO): Reacts with amines to form imines.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for scavenging.

ScavengingWorkflow Start Crude Mixture (Product + MeNH2) Resin Add PS-NCO Resin (3-4 equivalents) Start->Resin Dissolve in DCM/THF Reaction Stir 2-4 Hours (RT or 40°C) Resin->Reaction Covalent Bonding Filter Filtration (Fritted Funnel) Reaction->Filter Solid Solid Phase: Resin-bound Urea Filter->Solid Retained Filtrate Filtrate: Purified Product Filter->Filtrate Eluted

Figure 1: Workflow for removing methylamine using polymer-supported isocyanate resin.

Step-by-Step Protocol
  • Stoichiometry: Calculate the theoretical excess of methylamine. Add 3–4 equivalents of PS-NCO resin relative to the methylamine content.

  • Incubation: Add resin to the reaction vessel. Stir gently (do not use a magnetic stir bar that grinds the beads; use an overhead stirrer or shaker) for 2–4 hours.

  • Monitoring: Spot a TLC plate. Spray with ninhydrin. If the baseline spot (methylamine) persists, add more resin or heat to 40°C.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. The methylamine remains covalently bound to the beads.

  • Rinse: Wash the beads with solvent to recover any entrained product.

Troubleshooting & FAQ

Q1: I tried the acid wash (Module 2), but my pyrimidine product precipitated out of the organic layer. What happened? A: Your pyrimidine likely formed an HCl salt that is insoluble in the organic solvent (e.g., DCM) but also not fully soluble in water (common with lipophilic salts).

  • Fix: Add methanol to the organic layer to resolubilize the salt, or switch to Module 3 (Scavenging) to avoid salt formation entirely.

Q2: I am using the Volatility Protocol (Module 1), but I'm getting "suckback" into my nitrogen line. A: Methylamine is highly soluble in water (


 g/L). As it dissolves into the scrubber trap, it creates a vacuum.
  • Fix: Always use a trap bottle (empty flask) between your reaction vessel and the scrubber. Ensure the gas flow is positive before inserting the line into the liquid.

Q3: My product is water-soluble (polar pyrimidine). How do I remove the salt? A: If both your product and methylamine HCl are water-soluble, extraction won't work.

  • Fix: Use Ion Exchange Chromatography . Pass the aqueous solution through a cation exchange resin (e.g., Dowex 50W). Methylamine (small, highly basic) binds tighter than many bulky pyrimidines. Alternatively, use the PS-NCO scavenger in a polar aprotic solvent like DMF.

Q4: Can I use distillation? A: Distillation is generally not recommended for the product if it is a solid pyrimidine (high melting point). However, you can distill the solvent and volatile methylamine away (Module 1) if your product is thermally stable.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6329, Methylamine. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavengers and Reagent Removal Guides. Retrieved from [Link]

  • Organic Syntheses. (1941). Methylamine Hydrochloride Purification. Org. Synth. 1941, 21, 101. Retrieved from [Link]

  • Bhattacharyya, S. (2004).[5] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[6][5] Curr Opin Drug Discov Devel.[5] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Dimethylpyrimidin-amine and Resolution of Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethylpyrimidin-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired regiochemical outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your synthetic transformations.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter from researchers working on the synthesis of dimethylpyrimidin-amine, particularly when dealing with regioisomerism.

Q1: Why am I getting a mixture of N,N-dimethylpyrimidin-4-amine and N,N-dimethylpyrimidin-2-amine in my reaction?

A1: The formation of regioisomers is a common challenge in the synthesis of substituted pyrimidines, especially when starting from precursors like 2,4-dichloropyrimidine. The two chlorine atoms at the C2 and C4 positions have different reactivities towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. However, the regioselectivity can be influenced by several factors including the reaction conditions, the nature of the nucleophile, and the presence of substituents on the pyrimidine ring.[1][2]

Q2: How can I favor the formation of the 4-amino isomer over the 2-amino isomer?

A2: To enhance the selectivity for the desired N,N-dimethylpyrimidin-4-amine, you can manipulate the reaction conditions. Lowering the reaction temperature often favors the thermodynamically more stable C4 isomer. Additionally, the choice of solvent and base can play a crucial role. For instance, using a non-polar aprotic solvent and a bulky, non-nucleophilic base can sterically hinder the approach of the nucleophile to the C2 position.

Q3: Are there alternative synthetic strategies to improve regioselectivity?

A3: Yes, palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, can offer excellent regioselectivity that is often complementary to the traditional SNAr reaction.[3][4] By carefully selecting the palladium catalyst and ligands, you can often achieve high selectivity for either the C4 or C2 position. For instance, certain bulky phosphine ligands can favor amination at the less sterically hindered C4 position.[1][4]

Q4: My regioisomers are difficult to separate by column chromatography. What can I do?

A4: Co-elution of regioisomers is a frequent issue. Optimizing your chromatography conditions is key. This can involve trying different solvent systems with varying polarities, using specialized stationary phases, or employing techniques like preparative HPLC.[5][6] In some cases, derivatization of the isomer mixture to alter their physical properties can facilitate separation, followed by removal of the derivatizing group. Recrystallization, if a suitable solvent system can be found, is another powerful purification technique.

Q5: How can I confidently identify and quantify the regioisomers in my product mixture?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 2- and 4-amino isomers. The chemical shifts of the pyrimidine ring protons will be different for each isomer. Two-dimensional NMR techniques, such as HMBC and NOESY, can provide definitive structural assignments.[7] For quantification, High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can be used to separate the isomers and determine their relative ratios by integrating the peak areas.[5][6]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you might encounter during the synthesis of dimethylpyrimidin-amine.

Problem 1: Poor Regioselectivity (Significant formation of the undesired 2-amino isomer)

Flowchart for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed cause1 Reaction Temperature Too High start->cause1 cause2 Inappropriate Solvent/Base Combination start->cause2 cause3 Inherent Reactivity of Starting Material start->cause3 solution1 Lower Reaction Temperature (e.g., from reflux to room temp or 0°C) cause1->solution1 solution2 Solvent Screen: - Toluene, Dioxane (less polar) - Avoid DMF, DMSO (highly polar) cause2->solution2 solution3 Base Screen: - Use bulky, non-nucleophilic bases (e.g., NaOtBu, K2CO3) cause2->solution3 solution4 Switch to Palladium-Catalyzed Amination cause3->solution4

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Explanation and Solutions:

  • Potential Cause: High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored 2-amino isomer, leading to a mixture of products.

    • Solution: Perform the reaction at a lower temperature. Start at room temperature and, if the reaction is slow, cool it to 0°C or even -20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the formation of the 4-amino isomer while maintaining a reasonable reaction rate.

  • Potential Cause: The solvent and base can significantly influence the reaction's regioselectivity. Polar aprotic solvents like DMF and DMSO can solvate the transition state leading to the 2-amino isomer, thus lowering its activation energy.

    • Solution: Switch to less polar solvents such as toluene, dioxane, or THF. For the base, use a bulky, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) instead of smaller, more nucleophilic bases that might compete with your amine.

  • Potential Cause: For some substituted dichloropyrimidines, the electronic effects of the substituents can reduce the inherent reactivity difference between the C2 and C4 positions.

    • Solution: If optimizing the SNAr conditions does not yield the desired selectivity, a change in synthetic strategy is warranted. Palladium-catalyzed Buchwald-Hartwig amination often provides excellent regioselectivity.[3][4] A protocol for this is provided in the next section.

Problem 2: Difficulty in Separating Regioisomers

Flowchart for Isomer Separation Strategy

G start Regioisomers Co-elute step1 Optimize Column Chromatography start->step1 step2 Attempt Recrystallization step1->step2 If unsuccessful step3 Preparative HPLC step2->step3 If unsuccessful step4 Consider Derivatization step3->step4 If still challenging

Caption: Decision tree for separating regioisomers.

Detailed Explanation and Solutions:

  • Solution 1: Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. Start with a standard mobile phase like ethyl acetate/hexanes and gradually vary the polarity. Sometimes, adding a small amount of a third solvent, like dichloromethane or methanol, can improve separation. The addition of a small amount of a basic modifier like triethylamine can sometimes improve peak shape and resolution for basic compounds.

    • Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

  • Solution 2: Recrystallization:

    • This can be a very effective method if a suitable solvent is found. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent mixtures. The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.

  • Solution 3: Preparative HPLC:

    • For challenging separations, preparative HPLC is a powerful tool. It offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase preparative HPLC can be explored.[5][6]

  • Solution 4: Derivatization:

    • If all else fails, consider temporarily derivatizing the mixture. For example, you could react the mixture with an acylating or silylating agent. The resulting derivatives may have different physical properties that allow for easier separation. After separation, the protecting group can be removed to yield the pure isomers.

Detailed Protocols

Protocol 1: Regioselective Synthesis of N,N-Dimethylpyrimidin-4-amine via SNAr

This protocol is optimized for the selective synthesis of the 4-amino isomer.

Materials:

  • 2,4-Dichloropyrimidine

  • Dimethylamine (2 M solution in THF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous toluene to create a suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a 2 M solution of dimethylamine in THF (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N,N-dimethylpyrimidin-4-amine.

Protocol 2: Palladium-Catalyzed Synthesis of N,N-Dimethylpyrimidin-4-amine

This method can provide an alternative regioselectivity and may be useful if the SNAr reaction is not selective.[1][4]

Materials:

  • 2,4-Dichloropyrimidine

  • Dimethylamine (2 M solution in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 2,4-dichloropyrimidine (1.0 eq) and sodium tert-butoxide (1.2 eq).

  • Add the 2 M solution of dimethylamine in THF (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Analytical Characterization of Regioisomers

Accurate identification and quantification of the regioisomers are crucial for process development and quality control.

NMR Spectroscopy for Structural Elucidation

1H NMR is a primary tool for distinguishing between N,N-dimethylpyrimidin-2-amine and N,N-dimethylpyrimidin-4-amine.

Expected 1H NMR Chemical Shifts (in CDCl₃):

CompoundPyrimidine H (δ, ppm)N(CH₃)₂ (δ, ppm)
N,N-Dimethylpyrimidin-4-amine H-2: ~8.5 ppm (s), H-5: ~6.4 ppm (d), H-6: ~8.2 ppm (d)~3.1 ppm (s)
N,N-Dimethylpyrimidin-2-amine H-4,6: ~8.3 ppm (d), H-5: ~6.6 ppm (t)~3.2 ppm (s)

Note: These are approximate chemical shifts and may vary depending on the solvent and other substituents.

For unambiguous assignment, 2D NMR experiments are recommended:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the N-methyl protons and the pyrimidine ring carbons. For the 4-amino isomer, you would expect to see correlations from the methyl protons to C4 and C5. For the 2-amino isomer, correlations would be to C2 and likely C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity. For the 4-amino isomer, a NOE between the N-methyl protons and the H-5 proton of the pyrimidine ring would be expected.

HPLC Method for Separation and Quantification

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is often effective. A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

Procedure:

  • Prepare a standard solution of a known concentration of a pure isomer (if available) to determine its retention time.

  • Prepare a solution of your reaction mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the two isomers based on their retention times.

  • Quantify the relative amounts of each isomer by integrating the area under each peak. The ratio of the peak areas will give you the isomer ratio.

References

  • Kuethe, J. T., Journet, M., Peng, Z., Zhao, D., McKeown, A., & Humphrey, G. R. (2016). Development of a Multikilogram Scale Synthesis of a TRPV1 Antagonist. Organic Process Research & Development, 20(2), 227–232. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Wan, Z.-K., Wacharasindhu, S., Levins, C. G., Lin, M., Tabei, K., & Mansour, T. S. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(12), 2421–2424. [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 397-429. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. KAIST. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • N,N-Dimethylpyrimidin-4-amine. PubChem. [Link]

  • Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA. [Link]

  • Regioselective preparation of substituted pyrimidines.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Zenodo. [Link]

  • Preparation method of 2-amino pyrimidine.
  • Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. CSIRO Publishing. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

Sources

common impurities in commercial N,4-dimethylpyrimidin-5-amine batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,4-Dimethylpyrimidin-5-amine (CAS 1420843-69-1)

Introduction: The Purity Paradox

You are likely accessing this guide because your batch of N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1) is failing specification. Whether you are using this as a scaffold for kinase inhibitors or a building block for agrochemicals, the purity of this intermediate is deceptive.

While the structure appears simple—a pyrimidine ring decorated with a methyl group at C4 and a methylamine at C5—the reactivity of the pyrimidine nitrogens combined with the nucleophilicity of the exocyclic amine creates a "perfect storm" for specific, recurring impurities.

This guide moves beyond generic advice. We deconstruct the molecular origins of your impurities and provide self-validating protocols to remove them.

Module 1: Impurity Identification (Diagnostics)

Q: I see a recurring impurity at RRT 1.15 with a mass shift of +14 Da. Is this a solvent adduct?

A: Unlikely. A +14 Da shift almost invariably indicates over-methylation , resulting in N,N,4-trimethylpyrimidin-5-amine .

  • The Cause: If your batch was synthesized via direct alkylation (using methyl iodide or dimethyl sulfate), the secondary amine product is more nucleophilic than the primary amine starting material. The reaction naturally accelerates toward the tertiary amine.

  • The Confirmation: Check your 1H NMR. Look for a singlet integrating to 6H around 2.7-2.9 ppm (N(CH3)2) instead of a doublet integrating to 3H (NHCH3).

  • The Fix: This impurity is lipophilic. It is difficult to remove via crystallization. You must use column chromatography or a carefully pH-controlled acid/base extraction (see Module 2).

Q: My LC-MS shows a peak with M+16. Is my compound wet?

A: No. M+16 is the signature of an N-Oxide . Pyrimidines are electron-deficient, but the exocyclic amine pushes electron density into the ring, making the ring nitrogens (N1 or N3) susceptible to oxidation, especially if the batch was exposed to air or peroxides in solvents (like uninhibited THF or ethers).

Q: There is a persistent peak at -14 Da. Why won't it wash out?

A: This is the Starting Material (SM): 4-methylpyrimidin-5-amine .

  • Why it persists: Structurally, the SM and the Product are nearly identical. Their pKa values are within 0.5 units of each other, making separation by simple acid/base extraction inefficient.

  • The Trap: Many researchers try to "push" the reaction to consume the SM, which only increases the +14 Da (over-methylated) impurity.

Module 2: The Impurity Landscape (Visualized)

To troubleshoot effectively, you must visualize the "Reaction Vector"—where your chemistry is going versus where it ends up.

ImpurityPathways SM Starting Material (4-methylpyrimidin-5-amine) [MW: 109] PROD TARGET PRODUCT (N,4-dimethylpyrimidin-5-amine) [MW: 123] SM->PROD + Me-X (Controlled) IMP_RING Impurity B: Ring N-Alkylation (Quaternary Salts) [MW: 138+] SM->IMP_RING Non-selective Alkylation IMP_OVER Impurity A: Over-Alkylated (N,N,4-trimethyl...) [MW: 137] PROD->IMP_OVER + Excess Me-X (Rapid) IMP_OX Impurity C: N-Oxide (Oxidation) [MW: 139] PROD->IMP_OX Air/Peroxides

Figure 1: Reaction pathway showing the genesis of critical impurities. Note that the transformation of Product to Impurity A is often faster than SM to Product in direct alkylation.

Module 3: Troubleshooting & Purification Protocols

Q: The batch is yellow/orange, but NMR looks clean. What is happening?

A: Color is a poor proxy for purity in aminopyrimidines. Trace amounts (<0.1%) of azo-coupling byproducts or oxidized oligomers can cause intense coloration.

  • Action: If HPLC purity is >98%, the color is likely cosmetic.

  • Removal: Activated charcoal filtration is highly effective here. Dissolve in hot ethanol, treat with 5% w/w activated carbon for 30 mins, filter hot through Celite.

Q: How do I remove the N,N-dimethyl (Over-methylated) impurity?

A: This is the most challenging separation. We recommend a Derivatization-Extraction Strategy .

  • Logic: The Product is a secondary amine (reacts with electrophiles). The Impurity is a tertiary amine (unreactive).

  • Protocol:

    • Dissolve crude mixture in DCM.

    • Add 0.2 equivalents of acetic anhydride (relative to the impurity level). Note: This sacrifices a small amount of product to convert it to the N-acetyl derivative, but it leaves the tertiary amine untouched.

    • Actually, a better non-destructive method is pH-Controlled Extraction :

      • The tertiary amine (Impurity) is slightly less basic than the secondary amine (Product) due to steric hindrance around the nitrogen, though electronic effects compete.

      • Better Approach: Use Flash Chromatography on silica pre-treated with 1% Triethylamine.

      • Mobile Phase: DCM:MeOH (95:5). The tertiary amine usually elutes first (higher Rf) because it cannot hydrogen bond with the silica as effectively as the secondary amine (Product).

Q: Can I prevent the over-methylation during synthesis?

A: Yes. Stop using Methyl Iodide.

  • Switch to Reductive Amination: Use Formaldehyde (1.0 eq) and Sodium Triacetoxyborohydride (STAB).

  • Why? Reductive amination proceeds via an iminium ion. Once the mono-methyl amine is formed, it is sterically less likely to react with formaldehyde again compared to the primary amine, providing much higher selectivity than SN2 alkylation.

Module 4: Analytical Reference Data

Table 1: Common Impurity Profile for N,4-dimethylpyrimidin-5-amine

Impurity NameRelative Retention Time (RRT)*Mass ShiftOriginRemoval Strategy
4-methylpyrimidin-5-amine 0.85 - 0.90-14 DaUnreacted SMRecrystallization (EtOH/Heptane)
N,N,4-trimethylpyrimidin-5-amine 1.10 - 1.20+14 DaOver-methylationSilica Column (DCM/MeOH)
Pyrimidin-5-ol derivative 0.50 - 0.60+1 DaHydrolysis of HalideCaustic Wash (NaOH)
N-Oxide 0.30 - 0.40+16 DaOxidationReduction (Zn/AcOH)

*RRT based on C18 Column, Water/Acetonitrile + 0.1% Formic Acid gradient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1420843-69-1. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[1][2] (Standard protocol for selective mono-methylation). Retrieved from [Link]

  • Common Organic Chemistry. Reductive Amination Standard Conditions and Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of N,4-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of N,4-dimethylpyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry. By combining predictive analysis based on established principles with a comparative study against its structural isomers, this document serves as a practical reference for the interpretation of its ¹H NMR spectrum.

The Predicted ¹H NMR Spectrum of N,4-dimethylpyrimidin-5-amine

The structure of N,4-dimethylpyrimidin-5-amine features three distinct types of protons: those on the pyrimidine ring, the methyl group at C4, the N-methyl group, and the amine proton.

  • Pyrimidine Ring Protons (H2 and H6): The pyrimidine ring itself exhibits characteristic chemical shifts for its protons. In the parent pyrimidine, the H2 proton appears at approximately 9.26 ppm, H4/H6 at 8.78 ppm, and H5 at 7.36 ppm[1]. The introduction of substituents significantly alters these values.

    • The methyl group at C4 is an electron-donating group, which is expected to shield the adjacent protons.

    • The methylamino group at C5 is also electron-donating through resonance, leading to increased electron density, particularly at the ortho and para positions.

    • Considering these effects, the H2 proton is anticipated to be the most deshielded, appearing at the lowest field. The H6 proton, being ortho to the electron-donating amino group, is expected to be significantly shielded and appear at a higher field.

  • C4-Methyl Protons: The methyl group attached to the pyrimidine ring at the 4-position is expected to resonate in the typical range for methyl groups on an aromatic ring. Based on the spectrum of 4-methylpyrimidine, where the methyl protons appear at 2.538 ppm, a similar chemical shift is predicted for the C4-methyl protons in N,4-dimethylpyrimidin-5-amine[2].

  • N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom of the amino group will have a chemical shift influenced by the electronegativity of the nitrogen. Generally, N-methyl protons in heteroaromatic amines appear in the range of 2.5-3.5 ppm.

  • Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature[3]. Its signal is often broad and may not show clear coupling. A D₂O exchange experiment can be used to confirm its identity, as the N-H proton will be replaced by deuterium, causing its signal to disappear from the spectrum[4][5].

Predicted Chemical Shifts and Splitting Patterns:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~8.5 - 9.0Singlet (s) or Doublet (d)⁴J(H2-H6) ≈ 1-2 Hz (long-range)
H6~7.5 - 8.0Singlet (s) or Doublet (d)⁴J(H6-H2) ≈ 1-2 Hz (long-range)
C4-CH₃~2.5 - 2.7Singlet (s)-
N-CH₃~2.8 - 3.2Singlet (s)-
N-HVariable (broad)Singlet (s, broad)-

Comparative Analysis with Structural Isomers

To highlight the unique spectral features of N,4-dimethylpyrimidin-5-amine, a comparison with its structural isomers is crucial. The distinct substitution patterns of these isomers will lead to discernible differences in their ¹H NMR spectra.

Isomer 1: N,2-dimethylpyrimidin-5-amine

In this isomer, the methyl group is at the 2-position. This would lead to a different electronic environment for the ring protons. The H4 and H6 protons would be chemically equivalent, likely appearing as a single signal.

Isomer 2: N,4-dimethylpyrimidin-2-amine

Here, the methylamino group is at the 2-position. The electron-donating amino group would strongly shield the adjacent H4/H6 protons. The H5 proton would be expected to appear at a higher field compared to the parent pyrimidine.

Table of Predicted ¹H NMR Data for N,4-dimethylpyrimidin-5-amine and Its Isomers

CompoundH2H4/H6H5C-CH₃N-CH₃
N,4-dimethylpyrimidin-5-amine ~8.5 - 9.0 (s/d)H6: ~7.5 - 8.0 (s/d)-~2.5 - 2.7 (s)~2.8 - 3.2 (s)
N,2-dimethylpyrimidin-5-amine-~8.0 - 8.5 (s)-~2.4 - 2.6 (s)~2.8 - 3.2 (s)
N,4-dimethylpyrimidin-2-amine-~8.0 - 8.5 (d)~6.5 - 7.0 (t)~2.5 - 2.7 (s)~3.0 - 3.4 (s)

This comparative table illustrates how ¹H NMR spectroscopy can be a powerful tool for distinguishing between these closely related isomers. The unique chemical shifts and multiplicities of the pyrimidine ring protons serve as fingerprints for each compound.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

Obtaining a high-resolution and artifact-free ¹H NMR spectrum is critical for accurate structural analysis. The following protocol outlines the key steps and considerations.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh ~5-10 mg of N,4-dimethylpyrimidin-5-amine B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Transfer to a clean, dry NMR tube B->C D 4. Add internal standard (e.g., TMS) if required C->D E 5. Cap and gently invert to mix thoroughly D->E F 6. Insert sample into the NMR spectrometer E->F G 7. Lock and shim the magnetic field F->G H 8. Set acquisition parameters (e.g., pulse angle, acquisition time, number of scans) G->H I 9. Acquire the Free Induction Decay (FID) H->I J 10. Perform Fourier Transform and phase correction I->J K 11. Calibrate the chemical shift scale J->K L 12. Integrate the peaks K->L M 13. Assign the signals L->M N 14. Analyze coupling constants M->N O 15. (Optional) D₂O exchange experiment N->O

Caption: Workflow for ¹H NMR analysis.

Detailed Methodologies
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is a good initial choice for many organic molecules. If solubility is an issue, or to observe N-H protons without rapid exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. In DMSO-d₆, the N-H proton signal is often sharper[6].

    • Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for a high-quality ¹H NMR spectrum.

    • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H NMR in most organic solvents[7].

  • Data Acquisition:

    • Locking and Shimming: These steps are crucial for achieving high resolution and symmetrical peak shapes. The deuterium signal of the solvent is used to "lock" the magnetic field, and shimming corrects for magnetic field inhomogeneities.

    • Acquisition Parameters:

      • Pulse Angle: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay and faster data acquisition, especially when signal averaging is required.

      • Acquisition Time (AT): An AT of 2-4 seconds is generally sufficient to resolve most coupling patterns.

      • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Fourier Transformation and Phasing: The raw data (FID) is converted into a frequency-domain spectrum through Fourier transformation. The spectrum must then be accurately phased to ensure that all peaks are in the absorptive mode for correct integration.

    • Integration: The area under each peak is proportional to the number of protons it represents. Setting the integral of a known peak (e.g., a methyl group with 3 protons) to 3.0 allows for the determination of the number of protons for all other signals.

    • D₂O Exchange: To confirm the assignment of the N-H proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. The N-H proton will exchange with deuterium, and its signal will disappear or significantly diminish[3][4][5].

Conclusion

The ¹H NMR spectrum of N,4-dimethylpyrimidin-5-amine is predicted to exhibit a unique set of signals that can be readily distinguished from its structural isomers. A thorough understanding of substituent effects and coupling patterns within the pyrimidine ring system is key to its accurate interpretation. By following a robust experimental protocol, researchers can acquire high-quality data to confirm the structure and purity of this and other related compounds, thereby supporting the advancement of drug discovery and development programs.

References

  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. 2023-01-26. Available from: [Link]

  • 1H-NMR - Broad Peak for NH2. ResearchGate. 2019-02-19. Available from: [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem. Available from: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. 2023-03-22. Available from: [Link]

  • Abraham, R. J. & Matth, L. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available from: [Link]

  • What would be the chemical shift of methyl groups bound to Fe or Ni atoms?. ResearchGate. 2021-06-10. Available from: [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • Chemical shifts. University of Regensburg. Available from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Alberta. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. 2024-03-24. Available from: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available from: [Link]

  • H-H and 13C-H coupling constants in pyridazine. ResearchGate. Available from: [Link]

  • 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. Organic Chemistry Data. Available from: [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available from: [Link]

  • The effect of substituents upon proton coupling constants in substituted pyrimidines and benzenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available from: [Link]

  • Simulate and predict NMR spectra. NMR Prediction. Available from: [Link]

  • Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available from: [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. 2014-08-21. Available from: [Link]

Sources

Comparative MS Profiling Guide: N,4-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis of N,4-dimethylpyrimidin-5-amine and established mass spectrometry principles for aminopyrimidines, here is the comprehensive comparison guide.

Executive Summary

N,4-dimethylpyrimidin-5-amine (CAS: 2913280-21-2 / 1420843-69-1) is a critical intermediate in the synthesis of kinase inhibitors and pyrimidine-based pharmaceuticals. Its structural specificity—defined by a secondary amine at position 5 and a methyl group at position 4—presents a unique identification challenge against regioisomers (e.g., 2,4-dimethylpyrimidin-5-amine) and isobaric impurities.

This guide details the characteristic Mass Spectrometry (MS) fragmentation patterns required to unequivocally identify this molecule. By comparing it with primary amine isomers, we establish a self-validating protocol for Quality Control (QC) and metabolite identification.

Structural Basis of Fragmentation

The fragmentation behavior of N,4-dimethylpyrimidin-5-amine is governed by two structural features:

  • The Secondary Amine (N-Methyl): The

    
    -methyl bond is labile under Collision-Induced Dissociation (CID), leading to characteristic alkyl losses (
    
    
    
    ) or amine elimination (
    
    
    ).
  • The Pyrimidine Core: The diazine ring undergoes characteristic Retro-Diels-Alder (RDA) cleavages, primarily expelling hydrogen cyanide (

    
    ) or acetonitrile (
    
    
    
    ).
Key Molecular Data[1][2][3]
  • Formula:

    
    
    
  • Monoisotopic Mass: 123.0796 Da

  • Precursor Ion

    
    : 
    
    
    
    124.08

Experimental Protocol (LC-MS/MS)

To replicate the profiles described below, ensure your instrument parameters favor both soft ionization (to preserve the molecular ion) and sufficient collision energy for structural elucidation.

Standardized Workflow
ParameterSettingRationale
Ionization Source ESI Positive (

)
Pyrimidine nitrogens protonate readily (

).
Capillary Voltage 3.0 - 3.5 kVBalances sensitivity with stability; prevents in-source fragmentation.
Collision Energy (CE) Ramp 15 - 35 eVLow CE preserves the

; High CE reveals ring cleavage.
Mobile Phase

Formic Acid / ACN
Acidic pH ensures full protonation of the precursor.
Mass Range

50 - 150
Focuses on low-mass diagnostic fragments typical of this small molecule.

Characteristic Fragmentation Analysis

The identification of N,4-dimethylpyrimidin-5-amine relies on a specific "fingerprint" that distinguishes it from isomers.

Primary Pathway: The "N-Methyl" Signature

Unlike primary amine isomers which typically lose ammonia (


), the target molecule favors the loss of a methyl radical or the entire methylamine group.
  • Precursor:

    
     124  (
    
    
    
    )
  • Fragment A (

    
     109):  Loss of Methyl Radical (
    
    
    
    ,
    
    
    ).
    • Mechanism: Homolytic cleavage of the

      
       bond. This is a hallmark of 
      
      
      
      -alkylated amines.
  • Fragment B (

    
     93):  Loss of Methylamine (
    
    
    
    ,
    
    
    ).
    • Mechanism: Heterolytic cleavage of the

      
       bond. This confirms the amine is secondary.
      
Secondary Pathway: The "Ring" Signature
  • Fragment C (

    
     97):  Loss of Hydrogen Cyanide (
    
    
    
    ,
    
    
    ).
    • Mechanism: Classic pyrimidine ring contraction.

  • Fragment D (

    
     82):  Sequential loss of 
    
    
    
    from the
    
    
    109 fragment.
    • Diagnostic Value: High-energy fragment confirming the pyrimidine core integrity.

Visualizing the Fragmentation Mechanism

The following diagram illustrates the distinct pathways. Note the divergence between side-chain cleavage (blue) and ring cleavage (red).

FragmentationPathway Figure 1: Predicted ESI-MS/MS Fragmentation Pathway of N,4-dimethylpyrimidin-5-amine M Precursor [M+H]+ m/z 124 F1 [M - CH3]+ m/z 109 (N-Methyl Loss) M->F1 - CH3• (15 Da) (Alpha Cleavage) F2 [M - HCN]+ m/z 97 (Ring Contraction) M->F2 - HCN (27 Da) (RDA Mechanism) F3 [M - CH3NH2]+ m/z 93 (Amine Loss) M->F3 - CH3NH2 (31 Da) (C-N Bond Break) F4 [m/z 109 - HCN]+ m/z 82 (Secondary Ring Cleavage) F1->F4 - HCN (27 Da)

Figure 1: The fragmentation tree highlights the competition between side-chain loss (


 109, 93) and ring contraction (

97).

Comparative Guide: Distinguishing Isomers

This is the most critical section for QC professionals. Many isomers share the mass 123 Da but exhibit distinct fragmentation physics.

The "Isomer Challenge"

Target: N,4-dimethylpyrimidin-5-amine (Secondary Amine) Competitor: 4,6-dimethylpyrimidin-2-amine (Primary Amine)

FeatureTarget Molecule (N,4-dimethyl...)[1]Isomer A (4,6-dimethyl...)Diagnostic Logic
Amine Type Secondary (

)
Primary (

)
Target has labile N-Methyl group.
Primary Loss

(

) or

(

)

(

)
CRITICAL CHECK: If you see

107, it is NOT the target.
Base Peak Often

109 or 97
Often

107 or 82

107 is the "Red Flag" ion.
Ring Cleavage Loss of

(

)
Loss of

(

)
Isomer A is symmetric; Target is asymmetric.
Decision Tree for Identification

Use this logic gate to validate your sample identity.

DecisionTree Figure 2: QC Decision Tree for Distinguishing Pyrimidine Amine Isomers Start Precursor Ion m/z 124 detected? Check107 Is m/z 107 (Loss of 17) present? Start->Check107 Check109 Is m/z 109 (Loss of 15) present? Check107->Check109 No / Trace ResultIso IDENTIFIED: Primary Amine Isomer (e.g., 4,6-dimethyl...) Check107->ResultIso Yes (Dominant) ResultTarget IDENTIFIED: N,4-dimethylpyrimidin-5-amine Check109->ResultTarget Yes ResultUnk Unknown / Degradant Check109->ResultUnk No

Figure 2: A self-validating workflow to filter out primary amine isomers based on the presence of ammonia loss (


 107).

References

  • BenchChem. (2025).[2][3] Mass Spectrometry Analysis of Aminopyrimidines: Fragmentation Patterns. Retrieved from

  • Arkivoc. (2000). Mass spectrometry of N-substituted amines and fragmentation mechanisms. Arkat USA. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Amines and Heterocycles. Retrieved from

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Pyrimidine Derivatives. National Institute of Standards and Technology. Retrieved from

Sources

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